molecular formula C10H9F2NO5 B8156002 2-(2,2-Difluoropropoxy)-5-nitrobenzoic acid

2-(2,2-Difluoropropoxy)-5-nitrobenzoic acid

Cat. No.: B8156002
M. Wt: 261.18 g/mol
InChI Key: SYPQNUOYIYHTMS-UHFFFAOYSA-N
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Description

2-(2,2-Difluoropropoxy)-5-nitrobenzoic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropoxy)-5-nitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to introduce the nitro group at the desired position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Introduction of Difluoropropoxy Group: The next step involves the introduction of the difluoropropoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable difluoropropylating agent reacts with the nitrobenzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropoxy)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzoic Acids: Nucleophilic substitution reactions yield various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Difluoropropoxy)-5-nitrobenzoic acid finds applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds due to its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropionic Acid: Shares the difluoropropyl group but lacks the nitro and benzoic acid moieties.

    5-Nitrobenzoic Acid: Contains the nitrobenzoic acid core but lacks the difluoropropoxy group.

Uniqueness

2-(2,2-Difluoropropoxy)-5-nitrobenzoic acid is unique due to the combination of the nitro group and the difluoropropoxy group on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(2,2-difluoropropoxy)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO5/c1-10(11,12)5-18-8-3-2-6(13(16)17)4-7(8)9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPQNUOYIYHTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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